2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the final compound. Common reagents used in these reactions include boronic acids, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
- 2,5-Dimethoxy-3,4-dimethylphenethylamine
- 4-[(2,5-Dimethylphenyl)methoxy]-3-ethoxybenzenemethanamine
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart from similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its multiple aromatic rings and nitrogen atoms contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H25N5O2/c1-14-7-9-19(11-15(14)2)30-17(4)16(3)22-24(30)26-13-29-25(22)27-23(28-29)18-8-10-20(31-5)21(12-18)32-6/h7-13H,1-6H3 |
InChI Key |
CHGVUEMTOIXNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC(=C(C=C5)OC)OC)C)C)C |
Origin of Product |
United States |
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